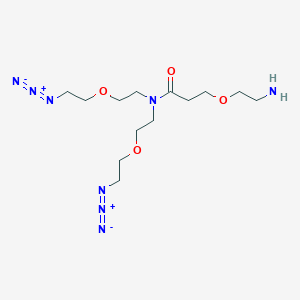

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine

Beschreibung

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine (CAS: Not explicitly listed; molecular weight: 358.40 ) is a branched polyethylene glycol (PEG) derivative featuring two terminal azide (N₃) groups and a central amido-PEG1-amine moiety. This heterotrifunctional compound enables versatile conjugation strategies:

- Azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry with alkynes, BCN, or DBCO .

- The primary amine (-NH₂) reacts with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds .

- The short PEG1 chains enhance water solubility while minimizing steric bulk, making it suitable for applications requiring compact molecular spacing .

Its structural complexity allows simultaneous conjugation of three distinct molecules, such as drugs, targeting ligands, and imaging agents, in bioconjugation and drug delivery systems .

Eigenschaften

IUPAC Name |

3-(2-aminoethoxy)-N,N-bis[2-(2-azidoethoxy)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N8O4/c14-2-8-23-7-1-13(22)21(5-11-24-9-3-17-19-15)6-12-25-10-4-18-20-16/h1-12,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVJDYQHXWLKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine typically involves the reaction of PEG derivatives with azide and amine groups. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a halide) reacts with sodium azide to introduce the azide functionality. This is followed by the reaction with an amine to form the final compound .

Industrial Production Methods

Industrial production of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine undergoes several types of chemical reactions, including:

Click Chemistry: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.

Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Electrophiles such as alkyl halides or sulfonates, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.

Major Products

Triazoles: Formed from click chemistry reactions with alkynes.

Substituted Amines: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Employed in bioconjugation to attach biomolecules such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine primarily involves its azide groups, which can undergo click chemistry reactions to form stable triazole linkages. These linkages are highly stable and can withstand various chemical and biological conditions, making the compound useful for bioconjugation and material science applications . The amine group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional distinctions:

Reactivity and Stability

- Click Chemistry Efficiency: The dual azide groups in AP10771 enable simultaneous conjugation with two alkyne-bearing molecules, outperforming linear analogs like Azido-PEG1-amine . However, steric hindrance may reduce reaction efficiency compared to monofunctional azides .

- Amine Reactivity : The central amine in AP10771 allows for orthogonal conjugation strategies, contrasting with AP10777’s carboxylic acid, which requires activation for amide bond formation .

- Storage : Like NH-bis(PEG1-azide), AP10771 requires storage at -20°C to prevent azide degradation .

Key Advantages and Limitations

Advantages of AP10771

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.